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molecular formula C11H11Cl2NO5S B018821 (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 108940-98-3

(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B018821
M. Wt: 340.2 g/mol
InChI Key: ZTFUDCAAHOVUPH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659709

Procedure details

To a solution of 1 g of ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate (Ia-1) dissolved in 9 ml of tetrahydrofuran is added 14 ml of 15% aqueous potassium carbonate and the mixture stirred for 72 hours at room temperature. The reaction mixture is condensed under reduced pressure to leave residue, which is made acid (pH 5.0) with 10% hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and evaporated under reduced pressure to leave an oil, which is then recrystallized from either to give 0.868 g of 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (I b-28), yielded in 94%, m.p. 154° C.
Name
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([O:16]CC)=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:4])=[O:5] |f:1.2.3|

Inputs

Step One
Name
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
Quantity
1 g
Type
reactant
Smiles
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)OCC)C1)Cl)Cl)C
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave residue, which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil, which
CUSTOM
Type
CUSTOM
Details
is then recrystallized from either

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)O)C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.868 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04659709

Procedure details

To a solution of 1 g of ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate (Ia-1) dissolved in 9 ml of tetrahydrofuran is added 14 ml of 15% aqueous potassium carbonate and the mixture stirred for 72 hours at room temperature. The reaction mixture is condensed under reduced pressure to leave residue, which is made acid (pH 5.0) with 10% hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and evaporated under reduced pressure to leave an oil, which is then recrystallized from either to give 0.868 g of 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (I b-28), yielded in 94%, m.p. 154° C.
Name
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([O:16]CC)=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[CH3:1][N:2]([CH3:22])[S:3]([C:6]1[C:7]([Cl:21])=[C:8]([Cl:20])[C:9]2[O:13][CH:12]([C:14]([OH:16])=[O:15])[CH2:11][C:10]=2[CH:19]=1)(=[O:4])=[O:5] |f:1.2.3|

Inputs

Step One
Name
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
Quantity
1 g
Type
reactant
Smiles
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)OCC)C1)Cl)Cl)C
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave residue, which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil, which
CUSTOM
Type
CUSTOM
Details
is then recrystallized from either

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C(=C(C2=C(CC(O2)C(=O)O)C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.868 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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